molecular formula C23H24FN3O3S2 B11227890 N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11227890
M. Wt: 473.6 g/mol
InChI Key: DHFRMCFWCOWZLU-UHFFFAOYSA-N
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Description

  • Reactants: Quinoline derivative, piperidine sulfonyl chloride
  • Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
  • Step 3: Coupling with Fluorophenyl Acetamide

    • Reactants: Piperidine sulfonyl quinoline, 2-fluorophenyl acetamide
    • Conditions: Coupling agent (e.g., EDCI), base (e.g., DIPEA) in an organic solvent (e.g., DMF)
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Quinoline Derivative

      • Reactants: 4-methylquinoline, sulfur source (e.g., thiourea)
      • Conditions: Heating under reflux in a suitable solvent (e.g., ethanol)

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

      Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.

      Reduction: The nitro group (if present) can be reduced to an amine.

      Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

      Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Major Products Formed

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines.

      Substitution: Halogenated or nitrated derivatives.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe or inhibitor.

      Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

      Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the piperidine sulfonyl group might enhance solubility and bioavailability.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

    Properties

    Molecular Formula

    C23H24FN3O3S2

    Molecular Weight

    473.6 g/mol

    IUPAC Name

    N-(2-fluorophenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

    InChI

    InChI=1S/C23H24FN3O3S2/c1-16-13-23(31-15-22(28)25-21-8-4-3-7-19(21)24)26-20-10-9-17(14-18(16)20)32(29,30)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,25,28)

    InChI Key

    DHFRMCFWCOWZLU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=CC=CC=C4F

    Origin of Product

    United States

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